molecular formula C12H13FN2O2 B13724652 1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one

1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one

Cat. No.: B13724652
M. Wt: 236.24 g/mol
InChI Key: HGHMFBTTYSTESP-UHFFFAOYSA-N
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Description

1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one is a synthetic organic compound that belongs to the class of pyrazolones. Pyrazolones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a pyrazolone core with a fluoro-methoxyphenyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoro-4-methoxybenzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one.

    Condensation Reaction: The key step involves a condensation reaction between 2-fluoro-4-methoxybenzaldehyde and 3-methyl-1-phenyl-2-pyrazolin-5-one in the presence of a suitable catalyst, such as piperidine, under reflux conditions.

    Cyclization: The resulting intermediate undergoes cyclization to form the desired pyrazolone compound.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The fluoro and methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with appropriate nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in key biological processes.

    Pathways: It may modulate signaling pathways, such as inflammatory or oxidative stress pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,2-dihydro-3H-pyrazol-3-one: A simpler analog without the fluoro-methoxyphenyl substituent.

    4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one: A structurally similar compound with slight variations in the substituents.

Uniqueness

1,2-dihydro-4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-3H-pyrazol-3-one is unique due to the presence of both fluoro and methoxy groups on the phenyl ring, which may enhance its biological activity and selectivity compared to other pyrazolone derivatives.

Properties

Molecular Formula

C12H13FN2O2

Molecular Weight

236.24 g/mol

IUPAC Name

4-[(2-fluoro-4-methoxyphenyl)methyl]-5-methyl-1,2-dihydropyrazol-3-one

InChI

InChI=1S/C12H13FN2O2/c1-7-10(12(16)15-14-7)5-8-3-4-9(17-2)6-11(8)13/h3-4,6H,5H2,1-2H3,(H2,14,15,16)

InChI Key

HGHMFBTTYSTESP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)NN1)CC2=C(C=C(C=C2)OC)F

Origin of Product

United States

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